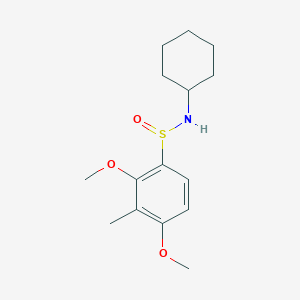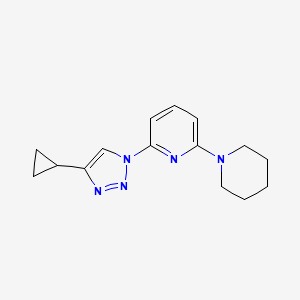
3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an intricate molecule combining multiple functional groups, each conferring unique properties. Its structure comprises a quinazolinone core, substituted with furan, oxadiazole, and pyrrolidine moieties, making it a molecule of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Furan-2-yl Intermediate
Starting from furan, electrophilic substitution reactions can introduce substituents at the desired position to prepare the furan-2-yl derivative.
Step 2: Formation of 1,2,4-Oxadiazole Ring
Reacting the furan-2-yl intermediate with nitrile oxides can yield 1,2,4-oxadiazoles through cyclization processes.
Step 3: Synthesis of Pyrrolidin-1-yl Intermediate
Using amination reactions, pyrrolidine can be functionalized to link it with other intermediates.
Step 4: Formation of Quinazolinone Core
The quinazolinone ring can be synthesized via condensation reactions involving anthranilic acid derivatives and appropriately substituted ketones.
Industrial Production Methods
For large-scale production, optimizing the reaction conditions, such as temperature, solvent, and catalyst choice, becomes critical. Flow chemistry techniques might be employed to improve yields and reaction times, while minimizing the use of hazardous solvents.
化学反応の分析
Types of Reactions
Oxidation
The compound can undergo oxidation, especially at the furan ring, forming furanoquinazolinone derivatives.
Reduction
Reductive amination can modify the pyrrolidine ring, allowing further functionalization.
Substitution
Nucleophilic substitution can occur at various positions, depending on the substituent and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The primary products from these reactions can vary widely. Oxidation typically yields oxidized derivatives with altered electronic properties, while reduction often provides more hydrogenated compounds. Substitution reactions lead to structurally diverse molecules, potentially altering biological activity.
科学的研究の応用
Chemistry
Catalysis: The compound's structure allows it to act as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can inhibit specific enzymes, making it valuable in studying biochemical pathways.
Protein Binding: Its complex structure allows for targeted protein interactions.
Medicine
Therapeutic Potential: Investigated for its potential in treating diseases like cancer due to its unique interactions with biological targets.
Drug Development: Acts as a scaffold for developing new pharmaceuticals.
Industry
Materials Science: Utilized in developing advanced materials with specific electronic properties.
Agriculture: Explored as a potential agrochemical.
作用機序
The compound interacts with molecular targets via hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions modulate enzymatic activities, receptor functions, and protein dynamics. Pathways involved often include signal transduction and metabolic pathways critical for cell survival and proliferation.
類似化合物との比較
Unique Features
Structural Diversity: The combination of furan, oxadiazole, pyrrolidine, and quinazolinone is rare, providing unique biological activities.
Functional Group Interactions: The diverse functional groups allow for multiple types of chemical reactions and interactions.
Similar Compounds
3-(2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: Shares the quinazolinone and pyrrolidine structure but differs in aromatic substituents.
5-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: Similar but replaces furan with thiophene, altering its electronic properties.
This compound's unique combination of functional groups and properties makes it a molecule of significant interest across various fields, from synthetic chemistry to medical research.
特性
IUPAC Name |
3-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-17(11-25-12-21-15-5-2-1-4-14(15)20(25)27)24-8-7-13(10-24)18-22-19(29-23-18)16-6-3-9-28-16/h1-6,9,12-13H,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAYIKMPKWSNED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2386268.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)

![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate](/img/structure/B2386276.png)
![N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2386277.png)


![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)


![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)

